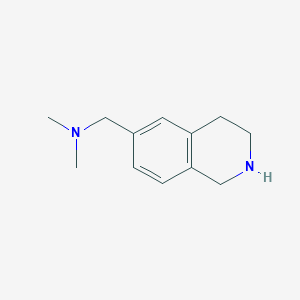
4-(2,3-Dihydrobenzofuran-5-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dihydrobenzofuran-5-yl)butanal is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a butanal group attached to the 5-position of the 2,3-dihydrobenzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)butanal can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors to form the dihydrobenzofuran ring, followed by functionalization at the 5-position to introduce the butanal group. For example, the cyclization of salicyl N-phosphonyl imines with bromo malonates in the presence of a base like cesium carbonate can yield functionalized 2,3-dihydrobenzofurans .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid.
Reduction: 4-(2,3-Dihydrobenzofuran-5-yl)butanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(2,3-Dihydrobenzofuran-5-yl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive natural products.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The benzofuran ring system can confer rigidity and specific spatial arrangements that allow for selective binding to biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the butanal group but shares the core benzofuran structure.
4-(2,3-Dihydrobenzofuran-5-yl)butanoic acid: An oxidized form of the compound.
4-(2,3-Dihydrobenzofuran-5-yl)butanol: A reduced form of the compound.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)butanal is unique due to the presence of the butanal group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)butanal |
InChI |
InChI=1S/C12H14O2/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,7,9H,1-3,6,8H2 |
Clé InChI |
MKAFPGKPWSEAIM-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


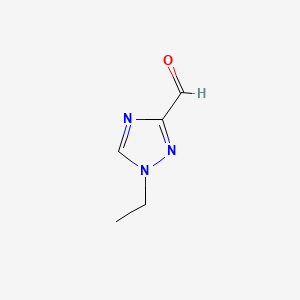
![{6-Aminospiro[3.3]heptan-2-yl}methanol](/img/structure/B13563689.png)
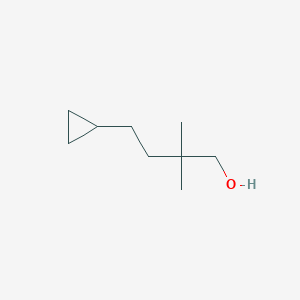
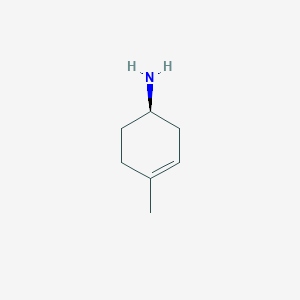
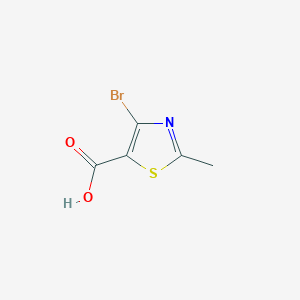
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol](/img/structure/B13563730.png)
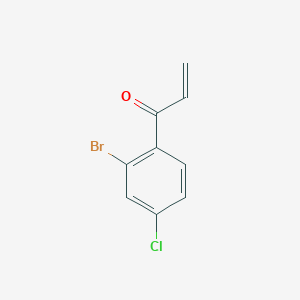
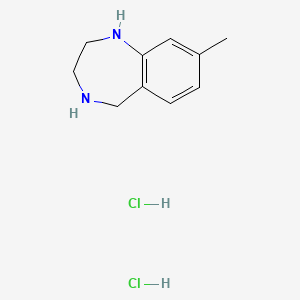
![2-Chloro-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-onehydrochloride](/img/structure/B13563744.png)
![1-[(Methylamino)methyl]cyclobutane-1-carbonitrilehydrochloride](/img/structure/B13563753.png)
![2-[1-(1H-imidazol-1-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B13563757.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)
